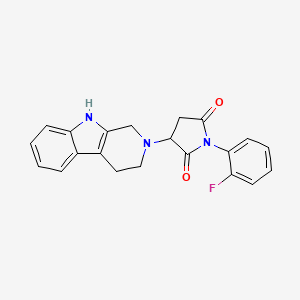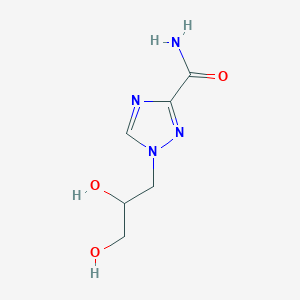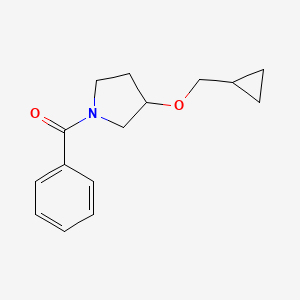methanone](/img/structure/B14962558.png)
[2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone: is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring. This is followed by further functionalization to introduce the pyrimidine and phenyl groups. Common catalysts used in these reactions include metal catalysts and ionic liquid catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its diverse biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-(1,3-Benzoxazol-2-ylamino)-4-phenyl-5-pyrimidinylmethanone
- 2-(1,3-Benzoxazol-2-ylamino)-4-methyl-6-phenyl-1,6-dihydro-5-pyrimidinylmethanone)
Uniqueness: Compared to similar compounds, 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H20N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-(1,3-benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N4O2/c1-16-21(23(30)18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)28-24(26-16)29-25-27-19-14-8-9-15-20(19)31-25/h2-15,22H,1H3,(H2,26,27,28,29) |
InChI Key |
AEGWNFCSWFHYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B14962500.png)
![[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B14962501.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone](/img/structure/B14962509.png)
![3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14962511.png)
![N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B14962512.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate](/img/structure/B14962520.png)

![Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B14962534.png)
![3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962535.png)

![9-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962543.png)
